molecular formula C19H19N3OS2 B2825561 benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate CAS No. 94312-97-7

benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate

Cat. No.: B2825561
CAS No.: 94312-97-7
M. Wt: 369.5
InChI Key: JYDPDUVSRPQFGM-UHFFFAOYSA-N
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Description

Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a hybrid compound derived from the antipyrine (pyrazolone) scaffold, a structure historically associated with analgesic and anti-inflammatory properties. Its synthesis typically involves reacting 4-aminoantipyrine with benzyl isothiocyanate or related reagents under reflux conditions in ethanol . The compound features a dithiocarbamate (-S-C(=S)-N-) group attached to the pyrazolone core, which is linked to a benzyl moiety.

Key spectral characterization includes:

  • IR: Absorption bands at ~1639 cm⁻¹ (C=O of pyrazolone), ~1210 cm⁻¹ (C=S stretching), and ~680 cm⁻¹ (C-S) .
  • ¹H NMR: Singlets for the methyl groups (δ ~2.15–3.21 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .

Properties

IUPAC Name

benzyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-17(20-19(24)25-13-15-9-5-3-6-10-15)18(23)22(21(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPDUVSRPQFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H22N4O3S2C_{19}H_{22}N_4O_3S_2. Its structure features a pyrazole ring substituted with a benzyl group and carbamodithioate functionality, which contributes to its biological properties.

  • Enzyme Inhibition :
    • Studies have shown that pyrazole derivatives, including the compound , can inhibit various metabolic enzymes. For instance, it has been noted for its inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .
    • The inhibition potency varies with structural modifications; for example, compounds with specific phenyl substitutions exhibit different IC50 values against AChE and other enzymes like carbonic anhydrase and α-glycosidase .
  • Anticancer Activity :
    • Research indicates that this compound has demonstrated significant anticancer properties. For instance, it inhibited the proliferation of various cancer cell lines, including HepG2 and Jurkat cells .
    • A comparative study showed that it caused a notable reduction in cell viability when compared to standard chemotherapeutics like cisplatin .

Biological Activity Data

Activity Target IC50 Value Reference
AChE InhibitionAcetylcholinesterase66.37 nM
Cancer Cell InhibitionHepG26.51 µM
Antitumor ActivityJurkat CellsNot specified

Case Study 1: Neuroprotective Effects

A study conducted by Turkan et al. (2018) highlighted the neuroprotective potential of pyrazole derivatives against AChE. The compound exhibited significant inhibition, thereby suggesting its potential use in treating neurodegenerative disorders .

Case Study 2: Anticancer Efficacy

Koca et al. investigated the anticancer effects of various pyrazole derivatives, including this compound on human cancer cell lines. The results indicated a marked decrease in cell viability in treated groups compared to controls, underscoring its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrazolone derivatives modified at the 4-position. Below is a comparative analysis of its structural and functional attributes against analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent at 4-Position Key Functional Groups Biological Activities References
Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate Benzyl dithiocarbamate -S-C(=S)-N- (dithiocarbamate), benzyl Antimicrobial, anticancer (predicted)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide Tosyl group -SO₂-NH- (sulfonamide) Anti-inflammatory, analgesic
2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propionamide Chloropropionamide -CO-NH- (amide), Cl Not explicitly reported; structural analog for drug design
Thiazolidin-4-one derivatives Thiazolidinone ring -N-C(=S)-S- (thiazolidinone) Antimicrobial, antifungal
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-methylphenyl)thiourea Thiourea -NH-C(=S)-NH- Anti-inflammatory, analgesic
Pyrimidine-4,6-dione derivatives Pyrimidinedione -N-C(=O)-C(=O)-N- Anticancer (IC₅₀: 30.68–60.72 µM)

Key Findings

Biological Activity Trends: Antimicrobial Activity: Dithiocarbamate and thiazolidinone derivatives exhibit stronger antimicrobial effects compared to sulfonamides or simple amides. The sulfur-rich moieties enhance membrane penetration and metal chelation, disrupting microbial enzymes . Anticancer Potential: Pyrimidinedione derivatives (e.g., compound 16 in ) show superior anticancer activity (IC₅₀: ~30 µM against MCF7 cells) compared to the carbamodithioate analog, likely due to their ability to intercalate DNA or inhibit topoisomerases . Anti-inflammatory Efficacy: Thiourea and sulfonamide derivatives demonstrate potent anti-inflammatory and analgesic effects, attributed to COX-2 inhibition and reduced prostaglandin synthesis .

Sulfonamide and pyrimidinedione derivatives exhibit better solubility due to polar functional groups, improving pharmacokinetic profiles .

Synthetic Accessibility :

  • Carbamodithioates require fewer synthetic steps compared to pyrimidinediones, which often involve multistep cyclization reactions .
  • Thiourea derivatives are synthesized via direct condensation, offering high yields (>70%) under mild conditions .

Q & A

Q. What are the common synthetic routes for preparing benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate and its derivatives?

The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. For example:

  • Thiazolidinone derivatives : Refluxing 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with ammonium thiocyanate in ethanol yields thiazolidin-4-one intermediates .
  • Thiourea intermediates : Reacting 4-aminoantipyrine with allyl isothiocyanate produces 1-allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea, a precursor for cyclocondensation with maleic anhydride or N-arylmaleimides .
  • Schiff base formation : Condensation of 5,5-diethyl-pyrimidine-2,4,6-trione with 4-aminoantipyrine derivatives in ethanol generates Schiff bases, which are further reacted with anhydrides to form spiroheterocyclic systems .

Q. How are structural and purity characteristics validated for this compound?

  • NMR spectroscopy : Key signals include singlet peaks at δ 2.15 (CH3), 3.21 (NCH3), and 4.06 ppm (CH2) in 1H^1H-NMR, and corresponding 13C^{13}C-NMR signals at δ 12.11–35.16 ppm for alkyl/aryl carbons .
  • X-ray crystallography : Single-crystal XRD analysis (e.g., using SHELXL or ORTEP-III) resolves bond lengths, angles, and hydrogen-bonding networks. For example, triclinic crystals (space group P1P1) with a=9.661A˚,b=10.283A˚a = 9.661 \, \text{Å}, b = 10.283 \, \text{Å} confirm molecular packing .
  • HPLC/UV-Vis : Absorption maxima at 240–445 nm (attributed to charge-transfer transitions in aryl and heterocyclic moieties) validate electronic properties .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and intermolecular interactions be systematically analyzed in crystallographic studies?

  • Graph set analysis : Classify hydrogen bonds (e.g., NHON-H \cdots O, CHπC-H \cdots \pi) using Etter’s formalism to identify motifs like R22(8)R_2^2(8) rings or chains. This aids in understanding supramolecular assembly .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., ππ\pi \cdots \pi, van der Waals) via CrystalExplorer. For example, HO\text{H} \cdots \text{O} contacts may dominate (40–50%) in crystals stabilized by N–H···O bonds .
  • Interaction energy calculations : Use DFT to rank stabilizing forces (e.g., dispersion vs. electrostatic) in molecular docking or crystal packing .

Q. How can structural contradictions in XRD data be resolved during refinement?

  • SHELX refinement : Apply restraints for disordered moieties (e.g., ethyl groups) and validate using RintR_{\text{int}} and RsigmaR_{\text{sigma}}. For high RR-factors (>0.05), check for twinning or incorrect space group assignments .
  • Validation tools : Use PLATON/CHECKCIF to identify outliers in bond angles/thermal parameters. For example, C–C bond length discrepancies >0.02 Å may indicate unresolved disorder .
  • Comparative analysis : Cross-reference with related structures (e.g., ethyl carbamate derivatives) to confirm geometric trends .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl or pyrazolone moiety to enhance antimicrobial or anticancer activity. For example, sulfonamide derivatives show improved target binding via π\pi-stacking with DNA .
  • Coordination complexes : React with transition metals (e.g., Cu(II), Zn(II)) to form chelates. These complexes often exhibit enhanced thermal stability and antimycobacterial activity .
  • Hybrid scaffolds : Conjugate with coumarin or spiroheterocycles to exploit dual functionality (e.g., fluorescence for tracking and hydrogen bonding for target interaction) .

Q. How can conflicting spectroscopic data from synthetic batches be analyzed?

  • Batch comparison : Compare 1H^1H-NMR shifts (e.g., δ 2.15–4.06 ppm for CH3/CH2 groups) across batches to identify impurities or tautomeric forms .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/zm/z 395.2078 for derivatives with methoxybenzyl groups) and detect side products .
  • Reaction monitoring : Employ in-situ IR to track intermediate formation (e.g., carbonyl stretches at 1650–1750 cm1^{-1}) and optimize reaction time/temperature .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., COX-2 for anti-inflammatory activity). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions (e.g., sulfur in carbamodithioate as a nucleophilic center) .
  • MD simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .

Q. Notes on Data Contradictions

  • Synthetic yields : Discrepancies may arise from solvent polarity (e.g., ethanol vs. DMF) or stoichiometry. Optimize using DoE (Design of Experiments) .
  • Biological activity : Variations in MIC values against pathogens (e.g., S. aureus) may reflect differences in crystal purity or assay protocols .

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